molecular formula C6H9NO4 B1210050 N-methyl-2-oxoglutaramic acid

N-methyl-2-oxoglutaramic acid

货号: B1210050
分子量: 159.14 g/mol
InChI 键: MOIJYNHJLPUMNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-methyl-2-oxoglutaramic acid is a 2-oxo monocarboxylic acid. It derives from a 2-oxoglutaramic acid. It is a conjugate acid of a N-methyl-2-oxoglutaramate.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for N-methyl-2-oxoglutaramic acid, and how can experimental reproducibility be ensured?

Methodological Answer: Synthesis typically involves condensation reactions between 2-oxoglutaric acid derivatives and methylamine under controlled pH and temperature. To ensure reproducibility, document reaction parameters (e.g., solvent purity, stoichiometry, catalyst use) in detail, following guidelines for experimental sections in journals like the Beilstein Journal of Organic Chemistry. Include NMR, HPLC, and mass spectrometry data for intermediate and final compound characterization . For novel compounds, provide crystallographic or spectroscopic evidence to confirm structure and purity .

Q. What analytical techniques are recommended for characterizing this compound in biological matrices?

Methodological Answer: Use LC-MS/MS or GC-MS for quantification in complex samples due to their sensitivity. Calibrate instruments with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to mitigate matrix effects. Validate methods using parameters from ICH guidelines (precision, accuracy, LOD/LOQ). For structural confirmation, pair high-resolution mass spectrometry (HRMS) with 2D NMR spectroscopy, referencing databases like NIST Chemistry WebBook for spectral matching .

Q. How can researchers distinguish this compound from structurally similar metabolites (e.g., 2-oxoglutarate) in metabolic studies?

Methodological Answer: Employ chromatographic separation with orthogonal methods (e.g., reverse-phase HPLC coupled with ion-pairing) to resolve co-eluting compounds. Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for specific fragment ions. Cross-validate findings with enzymatic assays (e.g., glutamate dehydrogenase coupling for 2-oxoglutarate detection) to exclude false positives .

Advanced Research Questions

Q. What mechanistic roles does this compound play in 2-oxoglutarate-dependent oxygenase (2OGX) catalysis, and how can kinetic studies be designed to elucidate these roles?

Methodological Answer: this compound may act as a competitive inhibitor or co-factor analog in 2OGX enzymes (e.g., AlkB homologs). Design stopped-flow kinetics experiments to measure binding affinity (Kd) and turnover rates (kcat) under varying substrate concentrations. Use X-ray crystallography or cryo-EM to resolve enzyme-ligand structures, comparing active-site interactions with native 2-oxoglutarate. Incorporate isotopic labeling (e.g., ¹⁸O) to track oxygen incorporation during catalysis .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

Methodological Answer: Conduct a systematic review following Cochrane guidelines to assess study quality, focusing on confounding variables (e.g., cell line variability, assay conditions). Perform meta-analyses using standardized effect sizes (e.g., Hedges’ g) to quantify heterogeneity. Replicate key experiments with rigorous controls (e.g., isogenic cell lines, batch-matched reagents) and report negative results transparently to reduce publication bias .

Q. What strategies are effective for probing the metabolic flux of this compound in cellular systems?

Methodological Answer: Use stable isotope tracer analysis (¹³C or ¹⁵N labeling) coupled with flux balance modeling. Employ CRISPR-Cas9 knockout models of candidate transporters (e.g., SLC13/25 family) to identify uptake mechanisms. Integrate multi-omics data (transcriptomics, metabolomics) to map pathways influenced by the compound. Validate findings with genetic complementation or pharmacological inhibition .

Q. How can computational modeling predict the interaction of this compound with non-canonical enzyme targets?

Methodological Answer: Perform molecular docking using software like AutoDock Vina, leveraging crystal structures of potential targets (e.g., prolyl hydroxylases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics. Use machine learning models trained on known 2OGX inhibitors to prioritize candidates for experimental testing .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC50/EC50 values with 95% confidence intervals and assess goodness-of-fit (R², residual plots). For multiplex assays (e.g., high-throughput screens), apply false discovery rate (FDR) corrections. Use tools like GraphPad Prism or R packages (drc, nlme) for robust statistical analysis .

Q. How should researchers handle missing or inconsistent physicochemical data (e.g., solubility, pKa) for this compound?

Methodological Answer: Perform experimental determinations using validated methods:

  • Solubility : Shake-flask method with HPLC quantification.
  • pKa : Potentiometric titration or NMR-based pH titration. Compare results with in silico predictions (e.g., ACD/Labs or MarvinSuite) and disclose discrepancies in supplementary materials .

Q. Ethical and Methodological Rigor

Q. What protocols ensure ethical rigor in studies involving this compound, particularly when repurposing legacy data?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reuse. Document provenance, including original experimental conditions and any preprocessing steps. For human-derived data, ensure compliance with GDPR or HIPAA. Use secondary data analysis frameworks outlined in Analytical and Bioanalytical Chemistry to address biases inherent in historical datasets .

属性

分子式

C6H9NO4

分子量

159.14 g/mol

IUPAC 名称

5-(methylamino)-2,5-dioxopentanoic acid

InChI

InChI=1S/C6H9NO4/c1-7-5(9)3-2-4(8)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11)

InChI 键

MOIJYNHJLPUMNX-UHFFFAOYSA-N

SMILES

CNC(=O)CCC(=O)C(=O)O

规范 SMILES

CNC(=O)CCC(=O)C(=O)O

产品来源

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-methyl-2-oxoglutaramic acid
N-methyl-2-oxoglutaramic acid
N-methyl-2-oxoglutaramic acid
N-methyl-2-oxoglutaramic acid
N-methyl-2-oxoglutaramic acid
N-methyl-2-oxoglutaramic acid

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